N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

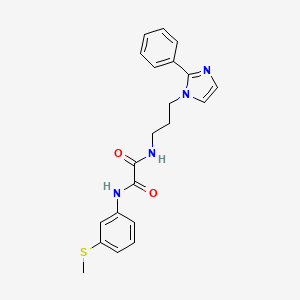

N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic organic compound known for its diverse scientific applications. The structure of the compound includes a phenyl ring substituted with a methylthio group and an oxalamide moiety linked to an imidazole ring. Its versatility makes it significant in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves multi-step organic reactions starting from commercially available starting materials. Here's an outline:

Aromatic Nucleophilic Substitution:

Imidazole Formation: Synthesizing the imidazole moiety through the reaction of primary amines with glyoxal and an aldehyde.

Oxalamide Formation: Coupling the substituted phenyl and imidazole intermediates using oxalyl chloride and appropriate amines under controlled conditions.

Industrial Production Methods: Industrial production of this compound would involve scaling up these synthetic routes with optimization of reaction conditions to enhance yield and purity. Typical industrial processes include:

Large-scale reactors with precise temperature control.

Automated addition of reagents to ensure consistency.

Use of industrial-grade solvents and reagents to maintain cost-efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide can undergo several types of chemical reactions, such as:

Oxidation: Transformation of the methylthio group into a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the imidazole ring under mild conditions.

Substitution Reactions: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Hydrolysis: Under acidic or basic conditions, the oxalamide moiety can be hydrolyzed to form the corresponding amine and oxalic acid derivatives.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution agents: Alkyl halides, acyl chlorides.

Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) media.

Major Products:

Oxidized derivatives (sulfoxides, sulfones).

Reduced imidazole forms.

Substituted aromatic rings with varying functional groups.

Hydrolyzed amines and oxalic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide has shown promising results in anticancer studies:

- Case Study : A study evaluated the compound's efficacy against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon cancer (HCT-116). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent cytotoxic effects against these cancer types .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 10 | 65 |

| HeLa | 10 | 70 |

| HCT-116 | 10 | 68 |

2. Antibacterial Properties

The compound has also been investigated for its antibacterial properties:

- Case Study : In vitro testing against multidrug-resistant strains of bacteria demonstrated that this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics such as linezolid .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| MRSA | 8 | Linezolid (16) |

3. Antifungal Activity

The compound has also been explored for antifungal applications:

- Case Study : Research highlighted its effectiveness against various fungal strains, indicating a potential role in treating fungal infections. The specific mechanisms of action are believed to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways .

Quantum Chemical Investigations

Recent studies utilizing quantum chemical methods have provided insights into the electronic properties and reactivity of this compound. These investigations employed density functional theory (DFT) to analyze frontier molecular orbitals and molecular electrostatic potential, revealing how structural features contribute to its biological activities .

Wirkmechanismus

The mechanism by which this compound exerts its effects is multifaceted:

Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.

Pathways Involved: In biological systems, it may interfere with cellular processes such as signal transduction, DNA replication, or protein synthesis.

Interaction with Biomolecules: Forms hydrogen bonds, Van der Waals interactions, and electrostatic interactions with biomolecules, leading to functional modifications.

Vergleich Mit ähnlichen Verbindungen

Compared to similar compounds, N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide stands out due to its unique structural features:

Similar Compounds: Other oxalamide derivatives, imidazole-containing compounds, and phenylthio analogs.

Uniqueness: Its specific combination of the methylthio group, phenyl ring, and imidazole moiety makes it particularly versatile in various scientific applications.

Advantages: Higher efficacy in certain biological assays, better stability under physiological conditions, and the potential for fewer side effects in medicinal uses.

Biologische Aktivität

N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The compound features a complex structure that includes a methylthio group and an imidazole moiety, which are known to contribute to various biological activities. The chemical formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial and antifungal effects. A study highlighted that certain imidazole derivatives demonstrated moderate antimycobacterial activity against strains of Mycobacterium tuberculosis, suggesting potential for further exploration in treating infections caused by resistant strains .

Antitumor Activity

The imidazole ring is known for its role in cancer therapy. Compounds containing this moiety have been investigated for their ability to inhibit specific enzymes involved in tumor growth. For example, inhibitors targeting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion, have shown promise in restoring immune responses against tumors . The structural similarity of this compound to these inhibitors suggests it may also exhibit antitumor properties.

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Activity

A recent study synthesized a series of compounds related to oxalamide derivatives and tested their activity against various mycobacterial strains. The results indicated that modifications in the side chains significantly affected the potency against M. tuberculosis and other mycobacteria, highlighting the importance of structural variations in enhancing biological efficacy .

Case Study: Enzyme Inhibition

Another research effort focused on the design of imidazole derivatives as IDO inhibitors. The study employed computational docking methods to predict interactions between these compounds and the enzyme's active site, revealing critical binding interactions that could be exploited for drug development . This approach underscores the potential for this compound to serve as a lead compound in similar therapeutic strategies.

Eigenschaften

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-28-18-10-5-9-17(15-18)24-21(27)20(26)23-11-6-13-25-14-12-22-19(25)16-7-3-2-4-8-16/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOKCYUAEJVUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.